molecular formula C10H7NO3 B1507815 5-(Furan-3-yl)pyridine-3-carboxylic acid CAS No. 1160106-84-2

5-(Furan-3-yl)pyridine-3-carboxylic acid

Cat. No. B1507815
CAS RN: 1160106-84-2
M. Wt: 189.17 g/mol
InChI Key: ORKJTTWXLFXXSW-UHFFFAOYSA-N
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Description

5-(Furan-3-yl)pyridine-3-carboxylic acid is a compound with a molecular weight of 189.17 . Its IUPAC name is 5-(3-furyl)nicotinic acid . It is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize ninety-three 5-aminoaryl pyridines and thirty-three 5-phenol pyridines .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7NO3/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 189.17 .

Scientific Research Applications

Organic Synthesis and Ligand Development

Furan-containing ligands have been synthesized for the development of transition metal complexes, which exhibit significant antimicrobial activities. Patel (2020) explored the synthesis, characterization, and chelating properties of furan ring-containing organic ligands and their transition metal complexes with metals such as Cu²⁺, Co²⁺, Ni²⁺, Mn²⁺, and Zn²⁺. These compounds showed varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria, underscoring their potential in antimicrobial applications Patel, 2020.

Catalysis and Chemical Transformations

The enzymatic oxidation of 5-hydroxymethylfurfural (HMF) to furan-2,5-dicarboxylic acid (FDCA), a bio-based platform chemical for polymer production, demonstrates the utility of furan derivatives in sustainable chemistry. Dijkman et al. (2014) identified an FAD-dependent enzyme capable of efficiently converting HMF to FDCA, a crucial step for bio-based polymer production, showcasing an environmentally friendly alternative to traditional chemical synthesis Dijkman, Groothuis, & Fraaije, 2014.

Biocatalysis

A dual-enzyme cascade system for the synthesis of furan carboxylic acids from HMF, a key renewable chemical, was developed by Jia et al. (2019). This system efficiently produced 5-formyl-2-furancarboxylic acid (FFCA) and FDCA, highlighting the role of biocatalysis in creating high-value chemicals from biomass-derived compounds Jia, Zong, Zheng, & Li, 2019.

Antiprotozoal Agents

Furan derivatives have also been investigated for their antiprotozoal properties. Ismail et al. (2004) synthesized a series of dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibiting strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, indicating potential applications in treating diseases like malaria and sleeping sickness Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004.

Polymer and Material Science

The conversion of HMF to FDCA, a precursor for bio-based polyesters, polyamides, and polyurethanes, showcases the role of furan derivatives in developing renewable materials. Jain et al. (2015) introduced an efficient catalyst for this conversion, highlighting advancements in catalyst development for sustainable polymer production Jain, Jonnalagadda, Ramanujachary, & Mugweru, 2015.

Safety and Hazards

The safety information for 5-(Furan-3-yl)pyridine-3-carboxylic acid includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

properties

IUPAC Name

5-(furan-3-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKJTTWXLFXXSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734681
Record name 5-(Furan-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1160106-84-2
Record name 5-(Furan-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 mol/L aqueous solution of sodium hydroxide (2.0 mL) was added to a methanol (10 mL) solution of methyl 5-(furan-3-yl)pyridine-3-carboxylate (0.54 g) at room temperature, followed by stirring at the same temperature for 2 hours and 50 minutes. A 10% aqueous solution of citric acid (8 mL) was added to the reaction mixture at room temperature, and the solvent was evaporated under reduced pressure. Water was added to the obtained residue, and the solid substance was collected by filtration to obtain 0.33 g of 5-(furan-3-yl)pyridine-3-carboxylic acid as a light yellow solid.
[Compound]
Name
aqueous solution
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0 (± 1) mol
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2 mL
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reactant
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0.54 g
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reactant
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10 mL
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solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
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Quantity
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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